molecular formula C16H11N3O6 B11656922 (5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11656922
M. Wt: 341.27 g/mol
InChI Key: DENKAGNNYVMEJL-XYOKQWHBSA-N
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Description

The compound (5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a diazinane ring, a nitrofuran moiety, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process:

    Formation of the Diazinane Ring: The diazinane ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea derivatives and diketones under acidic or basic conditions.

    Introduction of the Methylphenyl Group: The 4-methylphenyl group is usually introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Nitrofuran Moiety: The nitrofuran group is incorporated through a condensation reaction between a nitrofuran aldehyde and the diazinane ring, often facilitated by a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of nitro derivatives.

    Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The diazinane ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Bases like sodium hydroxide, acids like hydrochloric acid.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted diazinane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the nitrofuran moiety suggests possible antimicrobial properties, making it a candidate for studies on antibacterial and antifungal activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. The nitrofuran group is known for its pharmacological activities, and the compound could be tested for efficacy against various diseases, including infections and cancer.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the diazinane and nitrofuran groups.

Mechanism of Action

The mechanism of action of (5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione would depend on its specific application. For instance, if used as an antimicrobial agent, the nitrofuran moiety could interact with bacterial enzymes, leading to the generation of reactive oxygen species that damage bacterial cells. In other applications, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    Diazinane Derivatives: Various compounds with the diazinane ring structure, used in different chemical and pharmaceutical applications.

Uniqueness

What sets (5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione apart is the combination of the diazinane ring with the nitrofuran and methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

(5E)-1-(4-methylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11N3O6/c1-9-2-4-10(5-3-9)18-15(21)12(14(20)17-16(18)22)8-11-6-7-13(25-11)19(23)24/h2-8H,1H3,(H,17,20,22)/b12-8+

InChI Key

DENKAGNNYVMEJL-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

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